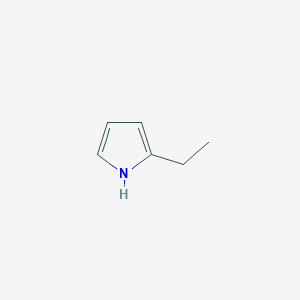
2-Etilpirrol
Descripción general
Descripción
2-Ethylpyrrole is a monosubstituted alkyl pyrrole with the molecular formula C6H9N. It is a conjugated five-membered heterocyclic compound that is known for its unique chemical properties and reactivity. This compound is often used in various chemical syntheses and has significant applications in scientific research.
Aplicaciones Científicas De Investigación
2-Ethylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and polymers.
Biology: Studies have explored its role in biological systems, particularly in the context of enzyme interactions and metabolic pathways.
Medicine: Research has investigated its potential therapeutic applications, including its use as a building block for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethylpyrrole can be synthesized through several methods. One common approach involves the stochastic, Rothemund-type condensation of pyrrole, 2-ethylpyrrole, and arylaldehyde. This reaction yields 3-ethyl-substituted inverted porphyrin, which can be further converted to 3-(1′-hydroxyethyl)- and 3-acetyl-inverted porphyrins .
Industrial Production Methods: In industrial settings, 2-Ethylpyrrole is typically produced through the reaction of ethylene with carbon monoxide and primary amines. This method leads to the formation of functionalized polymers containing pyrrolic units. Additionally, the electropolymerization of pyrrole in the presence of surfactants has been explored to improve the stability and conductivity of polypyrrole.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylpyrrole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: 2-Ethylpyrrole can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents.
Mecanismo De Acción
The mechanism of action of 2-Ethylpyrrole involves its interaction with various molecular targets and pathways. Upon UV excitation, 2-Ethylpyrrole is excited to different electronic states, such as the S1 (1 πσ*) state and the S2 πσ* state. These excited states have distinct lifetimes and decay dynamics, which influence the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
2-Ethylpyrrole can be compared with other similar compounds, such as:
- 2,4-Dimethylpyrrole
- 2,5-Dimethylpyrrole
- 3-Ethyl-2,4-dimethylpyrrole
- N-Methylpyrrole
- 1-Methylpyrrole
These compounds share similar structural features but differ in their substituent groups, which can significantly impact their chemical properties and reactivity. 2-Ethylpyrrole is unique due to its specific substitution pattern, which influences its electronic structure and reactivity .
Propiedades
IUPAC Name |
2-ethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPDDDRNQJNHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165807 | |
| Record name | 1H-Pyrrole, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551-06-0 | |
| Record name | 1H-Pyrrole, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary photochemical reaction observed in 2-ethylpyrrole upon UV excitation?
A1: Upon UV excitation to its S1 state (a πσ* state), 2-ethylpyrrole predominantly undergoes N-H bond fission. [, ] This process has been observed across a range of wavelengths (238-265 nm) with an H atom appearance lifetime of approximately 70 fs. []
Q2: How does the N-H bond fission time in 2-ethylpyrrole vary with excitation wavelength and what does this suggest about the mechanism?
A2: Studies have shown the N-H bond fission lifetime in 2-ethylpyrrole remains relatively constant across a range of excitation wavelengths (238-265 nm). [] This insensitivity to photon energy, along with a small kinetic isotope effect, indicates that tunneling is not a dominant factor in the N-H bond cleavage process. []
Q3: What computational methods have been employed to study the photodissociation dynamics of 2-ethylpyrrole?
A3: The ab initio multiple cloning (AIMC) method has been successfully used to simulate the ultrafast photodissociation dynamics of 2-ethylpyrrole on the S1 and S2 πσ* states. [] This method provides a fully quantum mechanical description of the process, treating electrons with accurate electronic structure methods and nuclear dynamics with wavefunction propagation via a basis set of Ehrenfest trajectory guided Gaussian wavepackets. []
Q4: What insights into the N-H dissociation mechanism of 2-ethylpyrrole were gained from AIMC simulations?
A4: AIMC simulations revealed that the experimentally observed dissociation time constant in 2-ethylpyrrole is actually comprised of two components. [] The first component (<50 fs) arises from molecules with sufficient energy in the N-H stretch coordinate to overcome the dissociation barrier almost immediately. [] The second, slower component comes from molecules that require exploration of the potential energy surface before finding a pathway around the barrier to dissociate. [] This two-component mechanism, masked in experiments due to laser pulse widths, highlights the power of computational methods like AIMC in elucidating detailed reaction dynamics. []
Q5: What is the fate of the radical co-fragment produced during the photodissociation of 2-ethylpyrrole?
A5: Following N-H bond fission in 2-ethylpyrrole, the 2-ethylpyrrolyl radical co-fragment is initially formed in the electronically excited D1(B1) state. [] This excited radical then decays to its ground state D0(A2) through a conical intersection with a time constant of 2.5 ps. []
Q6: How does the reactivity of 2-ethylpyrrole with singlet oxygen compare to other heterocyclic compounds?
A6: 2-Ethylpyrrole exhibits high reactivity with singlet oxygen, surpassing both 2-ethylfuran and 2-ethylthiophene. [] Within a series of substituted pyrroles, the reactivity order follows: 2-ethylpyrrole > 2-acetylpyrrole > 2-formylpyrrole. [] This reactivity pattern is attributed to the electron density at the C-1 and C-4 positions of the heterocyclic ring. []
Q7: What are the major products formed during the pyrolysis of 2-ethyl-5-methyl-1-pyrroline?
A7: Pyrolysis of 2-ethyl-5-methyl-1-pyrroline (1) yields several products, with the major ones being 2,5-dimethylpyrrole, 2-ethyl-5-methylpyrrole, and 2-ethylpyrrole. [] The proposed initial steps in these thermal reactions involve the loss of either a hydrogen atom or methyl radicals. []
Q8: Can 2-ethylpyrrole be used as a building block in organic synthesis?
A8: Yes, 2-ethylpyrrole serves as a starting material for the synthesis of various compounds. For instance, it can be employed in a direct synthesis route for 3-substituted inverted porphyrins. [] Additionally, it acts as a precursor in the preparation of 1,5-diphenyl and 1,5-diaryl-2-ethylpyrrole derivatives, which are being investigated for their potential as novel antimicrobial agents against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis. []
Q9: What are the products identified from the thermal decomposition of plasma-polymerized pyrrole (PPPy)?
A9: Pyrolysis gas chromatography/mass spectrometry (GC/MS) analysis of PPPy revealed nitriles with less than four carbons and alkyl pyrroles as the main thermal decomposition products. [] Importantly, the detection of only monosubstituted alkyl pyrroles, such as 2-methylpyrrole and 2-ethylpyrrole, suggests that PPPy primarily consists of monosubstituted pyrrole rings. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


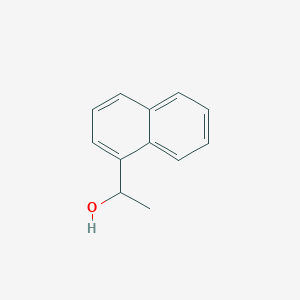
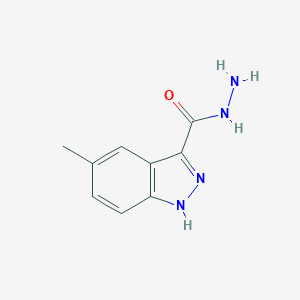
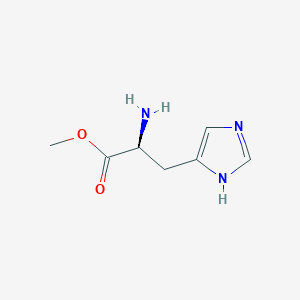
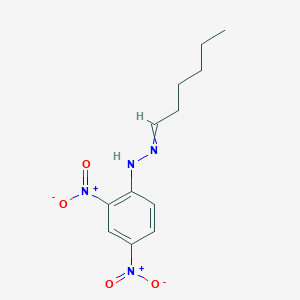

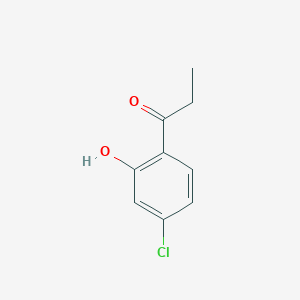
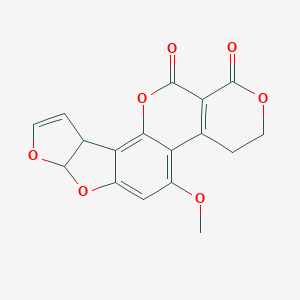

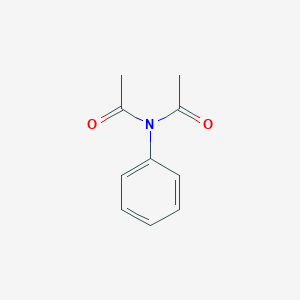
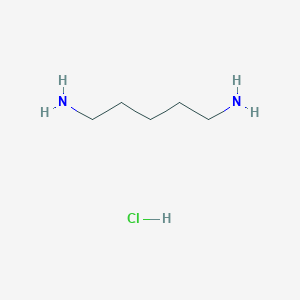
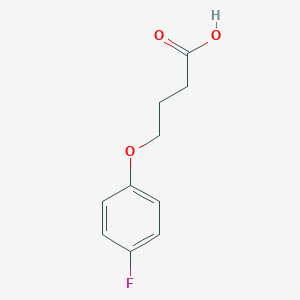
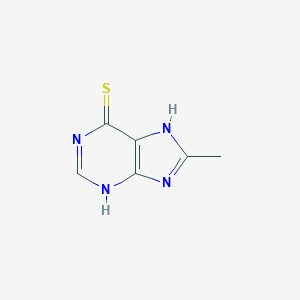
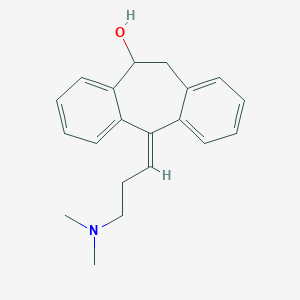
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
